molecular formula C11H12N4O3S B1682505 Sulfameter CAS No. 651-06-9

Sulfameter

Cat. No. B1682505
CAS RN: 651-06-9
M. Wt: 280.31 g/mol
InChI Key: GPTONYMQFTZPKC-UHFFFAOYSA-N
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Description

Sulfameter, also known as Sulfametoxydiazine or 5-Methoxysulfadiazine, is a long-acting sulfonamide antibiotic . It is used for the research of urinary tract infections and leprosy . It has the molecular formula C11H12N4O3S and a molecular weight of 280.3 .


Molecular Structure Analysis

The molecular structure of Sulfameter consists of a benzene ring sulfonamide and a methoxy pyrimidine . The exact structure can be represented as follows: O=S(C1=CC=C(N)C=C1)(NC2=NC=C(OC)C=N2)=O.


Physical And Chemical Properties Analysis

Sulfameter is a solid substance with a white to off-white color . It has a molecular weight of 280.3 and a chemical formula of C11H12N4O3S .

Scientific Research Applications

Food Safety and Residue Analysis

Sulfameter, a sulfonamide, is analyzed for residues in food products, particularly honey, using advanced chromatography and fluorescence detection techniques. These methods ensure the safety and compliance of food products with health standards by detecting minute traces of sulfameter, alongside other sulfonamides, in various kinds of honey and other foodstuffs derived from animals. This is crucial for maintaining food safety and protecting consumer health (Pang et al., 2003), (Korpimäki et al., 2004).

Pharmacokinetics and Absorption Studies

Research on sulfameter's pharmacokinetics reveals its absorption characteristics, influenced by the composition of food. This information is critical for understanding how different food components affect the drug's absorption and bioavailability in the body, thereby informing dosage and administration guidelines. Studies also delve into the absorption rates of different crystal forms of sulfameter, contributing to the optimization of its formulation (Kaumeier, 1979), (Khalil et al., 1972).

Antibiotic Screening and Detection

Sulfameter, as part of the sulfonamides family, is detected in various environmental samples, including water sources, using advanced analytical methods like liquid chromatography-tandem mass spectrometry. This is vital for environmental monitoring and ensuring that antibiotic residues do not exceed safe levels, thereby preventing potential health risks and environmental impact (García-Galán et al., 2010).

Advanced Material Synthesis and Antibacterial Study

Sulfameter is utilized in the synthesis of innovative materials with antibacterial properties. Research in this area involves the creation of encapsulated sulfonamide nanoparticles, exploring their potential applications in treating bacterial infections and offering insights into multidisciplinary approaches in scientific research. This research bridges chemistry, biology, and nanoscience, showcasing the versatility of sulfameter beyond its traditional medicinal uses (Brown et al., 2021).

Safety And Hazards

Sulfameter may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTONYMQFTZPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023613
Record name Sulfameter
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sulfameter

CAS RN

651-06-9
Record name Sulfamethoxydiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfameter [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfameter
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name sulfameter
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874
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Record name Sulfameter
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfametoxydiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFAMETER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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